molecular formula C12H17NO2 B14573727 Methyl 2-(tert-butylamino)benzoate CAS No. 61752-06-5

Methyl 2-(tert-butylamino)benzoate

Cat. No.: B14573727
CAS No.: 61752-06-5
M. Wt: 207.27 g/mol
InChI Key: XBDKWXUVAWLOKE-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butylamino)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and contains a tert-butylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tert-butylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(tert-butylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(tert-butylamino)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(tert-butylamino)benzoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies on its molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl 4-(tert-butylamino)benzoate

Uniqueness

Methyl 2-(tert-butylamino)benzoate is unique due to the presence of the tert-butylamino group at the 2-position of the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

61752-06-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-(tert-butylamino)benzoate

InChI

InChI=1S/C12H17NO2/c1-12(2,3)13-10-8-6-5-7-9(10)11(14)15-4/h5-8,13H,1-4H3

InChI Key

XBDKWXUVAWLOKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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